7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid
Description
7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid is a fluorinated quinoline derivative with a carboxylic acid group at position 3, hydroxy group at position 4, and halogen substitutions (Cl at C7, F at C6). This scaffold is critical in antimicrobial agents, particularly fluoroquinolones, due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. Key properties include:
- Molecular Formula: C₁₀H₅ClFNO₃
- Molecular Weight: 241.61 g/mol
- Synthesis: Typically prepared via hydrolysis of ethyl ester precursors (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) under acidic conditions .
Properties
IUPAC Name |
7-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO3/c11-6-2-8-4(1-7(6)12)9(14)5(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPLBBILFCVNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)NC=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoylacetate-Based Cyclization
The foundational method involves 2,4-dichloro-5-fluorobenzoylacetate as the starting material. Under reflux conditions (120–140°C) with phosphorus oxychloride (POCl₃), the substrate undergoes cyclization to form the quinoline core. Subsequent hydrolysis with aqueous sodium hydroxide (6–10% w/v) at 90°C yields the carboxylic acid moiety.
Critical Parameters:
- POCl₃ Stoichiometry: A 1:3 molar ratio of benzoylacetate to POCl₃ minimizes side reactions.
- Hydrolysis Duration: Extended hydrolysis (>6 hours) reduces ester impurities but risks decarboxylation.
Halogenation Sequence Optimization
Early routes prioritized sequential halogenation:
- Chlorination: Benzoylacetate derivatives react with Cl₂ gas in acetic acid at 40–50°C.
- Fluorination: KF in dimethylformamide (DMF) at 110°C introduces fluorine at the 6-position.
Yield Limitations:
- Concurrent chlorination-fluorination protocols increased atom economy but required Pd/C catalysts to suppress dehalogenation.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern facilities employ tubular flow reactors to enhance reaction control:
| Parameter | Value Range | Impact on Yield |
|---|---|---|
| Residence Time | 8–12 minutes | ±3% |
| Temperature | 130°C ± 2°C | ±5% |
| Pressure | 4–6 bar | ±1.5% |
This method reduced batch-to-batch variability by 22% compared to traditional stirred tanks.
Crystallization and Purification
Post-synthesis, the crude product is purified via:
- Solvent-Antisolvent Pairing: Ethyl acetate/hexane (3:1 v/v) achieves >98% purity.
- pH-Controlled Recrystallization: Adjusting to pH 3.5–4.0 minimizes carboxylic acid dimerization.
Advanced Retrosynthesis and Computational Modeling
AI-Driven Route Prediction
BenchChem’s retrosynthesis platform (Template_relevance Pistachio/Reaxys models) proposes novel pathways:
Top Routes Identified:
Borate Intermediate Utilization
Patent EP0351889A1 details borate-mediated coupling:
- Boration: 1-Ethyl-6-fluoro-7-chloro-4-oxo-quinoline reacts with B(OR)₃ to form air-stable intermediates.
- Amination: 1-Methyl-piperazine displaces chloride at 70°C, followed by acidic hydrolysis (HCl, 90°C) to the final acid.
Advantages:
- Borate protection reduces unwanted ring oxidation by 40%.
- Eliminates cryogenic conditions required for traditional Grignard approaches.
Analytical Characterization and Quality Control
Spectroscopic Profiling
Key Spectral Data:
Stability Profiling
Degradation Pathways:
- Thermal: >200°C induces decarboxylation (TGA-DSC).
- Photolytic: UV254 exposure forms 6-fluoro-4-quinolone at 0.8%/day.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different quinoline analogs.
Substitution: Halogen substitution reactions are common, where chlorine or fluorine atoms are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .
Scientific Research Applications
Chemistry Applications
Building Block for Synthesis
This compound serves as a crucial building block in the synthesis of various quinoline derivatives. Its unique halogenation pattern allows for the development of complex molecules used in advanced materials and pharmaceuticals.
Reactivity Studies
The compound undergoes several reactions, including oxidation, reduction, and substitution, which are essential for creating new derivatives with tailored properties. For example:
| Reaction Type | Description |
|---|---|
| Oxidation | Forms quinoline derivatives. |
| Reduction | Modifies functional groups to create analogs. |
| Substitution | Halogen atoms can be replaced with other groups. |
Biological Applications
Antimicrobial Activity
Research indicates that 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid exhibits significant antibacterial properties by targeting bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication in bacteria .
Antiviral Research
Ongoing studies are exploring its potential antiviral effects, particularly against resistant strains of viruses due to its ability to interfere with nucleic acid synthesis.
Medical Applications
Therapeutic Development
The compound is being investigated for its role in developing new therapeutic agents aimed at treating bacterial infections. Its effectiveness against various gram-positive and gram-negative bacteria has been validated through numerous in vitro studies .
Case Studies
- Human African Trypanosomiasis (HAT) : Structural modifications of related quinolone compounds have shown promise against Trypanosoma brucei brucei, highlighting the potential of 7-chloro-6-fluoro derivatives in treating tropical diseases .
- Antibacterial Screening : A series of novel α-amino acid functionalized 6-fluoro quinolone derivatives were synthesized and tested against standard antibiotics like Norfloxacin and Ciprofloxacin, showing comparable or superior activity .
Industrial Applications
Production of Specialty Chemicals
In industry, this compound is utilized in the production of specialty chemicals and pharmaceuticals due to its unique properties that enhance product performance.
Mechanism of Action
The mechanism of action of 7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound disrupts bacterial cell division and growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Notes:
- The 4-fluorophenyl group in the C1-substituted analog increases molecular weight and may improve membrane penetration .
Biological Activity
7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid is a synthetic compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
The compound's structure is characterized by:
- Chlorine atom at the 7-position.
- Fluorine atom at the 6-position.
- Hydroxyl group at the 4-position.
- Carboxylic acid group at the 3-position.
This specific arrangement contributes to its unique pharmacological properties and enhances its interaction with biological targets.
Primary Targets
The primary targets of 7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid include:
- Bacterial DNA gyrase
- Topoisomerase IV
These enzymes are crucial for bacterial DNA replication and transcription. The inhibition of these enzymes leads to the disruption of bacterial cell division and ultimately results in cell death.
Biochemical Pathways
The compound affects several biochemical pathways:
- Inhibition of DNA replication in bacteria.
- Modulation of cellular processes in eukaryotic cells, potentially influencing apoptosis and proliferation .
Pharmacokinetics
7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid exhibits favorable pharmacokinetic properties:
- Absorption : Well absorbed when administered orally.
- Distribution : Widely distributed in body tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted through urine and feces .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains, including those resistant to other antibiotics. The presence of halogen substituents enhances its potency compared to non-halogenated analogs .
Case Studies
- In Vitro Studies : A series of experiments demonstrated that 7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid showed superior antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against strains resistant to traditional fluoroquinolones .
- In Vivo Studies : Animal models treated with this compound exhibited reduced bacterial load and improved survival rates compared to control groups. These findings support its potential use as an effective therapeutic agent in treating bacterial infections .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid | Chlorine, fluorine, hydroxyl groups | Antibacterial, potential anticancer |
| Lascufloxacin | Fluorine, methoxy groups | Antibacterial, FDA-approved for skin infections |
| Ethyl 7-fluoro-4-hydroxyquinoline | Hydroxyl group | Protein kinase inhibitor |
This table highlights the structural features that contribute to the biological activities of related compounds, emphasizing the unique profile of 7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid.
Q & A
Q. What are the common synthetic routes for 7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid and its ester derivatives?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. For example, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is synthesized via ethylation of the carboxylic acid group under reflux conditions using ethanol and sulfuric acid as a catalyst. Subsequent steps may include halogenation (chlorine/fluorine introduction) and hydroxylation at specific positions. Purification is achieved via recrystallization or column chromatography. Key intermediates are characterized using NMR and mass spectrometry to confirm regiochemical control .
Q. How can researchers confirm the molecular structure of derivatives of this compound?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Identifies proton environments and carbon frameworks, such as distinguishing ester (-COOEt) vs. carboxylic acid (-COOH) groups.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- Elemental Analysis : Ensures stoichiometric agreement with the proposed structure.
For novel by-products, X-ray crystallography may resolve ambiguities in spatial arrangements .
Q. What analytical techniques are recommended for assessing the purity of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities using reverse-phase columns and UV detection.
- LC-MS : Combines separation with mass confirmation for trace impurity identification.
- Melting Point Analysis : Sharp melting ranges indicate high purity.
- Thin-Layer Chromatography (TLC) : Rapid qualitative assessment of reaction progress and purity .
Advanced Research Questions
Q. How does reaction condition optimization influence regioselectivity in synthesizing derivatives?
Methodological Answer: Regioselectivity in reactions like ethylation or halogenation is controlled by:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at electron-deficient positions.
- Temperature : Higher temperatures may promote thermodynamic control, favoring more stable products.
- Catalysts : Lewis acids (e.g., AlCl₃) can direct electrophilic substitution to specific quinoline positions.
For example, adjusting the solvent and temperature during ethylation shifts the ratio of N- vs. O-alkylated products .
Q. What methodologies are employed to evaluate the antimicrobial efficacy of derivatives?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) Assays : Serial dilutions of derivatives are tested against bacterial (e.g., E. coli, S. aureus) and fungal strains.
- Time-Kill Kinetics : Measures bactericidal/fungicidal activity over 24–48 hours.
- Synergy Studies : Combines derivatives with standard antibiotics (e.g., ciprofloxacin) to assess enhanced efficacy.
Derivatives with triazole substituents (via click chemistry) show improved activity due to enhanced membrane permeability .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR, MS, and IR data to identify inconsistencies (e.g., unexpected splitting in proton signals).
- Isotopic Labeling : Resolves ambiguities in fragmentation pathways in MS.
- Computational Modeling : DFT calculations predict NMR chemical shifts or optimize geometries for X-ray data.
For example, a by-product’s structure was resolved by correlating MS fragmentation with 1H NMR coupling constants .
Q. How does X-ray crystallography provide insights into solid-state interactions of derivatives?
Methodological Answer: X-ray crystallography reveals intermolecular interactions critical for stability and activity:
- Hydrogen Bonds : C–H⋯O and C–H⋯Cl interactions influence crystal packing and solubility.
- π-Stacking : Aromatic quinoline rings may stack, affecting aggregation in biological systems.
- Torsional Angles : Confirm steric effects of substituents (e.g., cyclopropyl groups) on molecular conformation .
Q. What are the best practices for ensuring compound stability during long-term storage?
Methodological Answer:
- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
- Desiccants : Use silica gel to mitigate moisture-induced degradation.
- Light Protection : Amber glass vials prevent photodegradation of the quinoline core.
Stability is monitored via periodic HPLC analysis to detect degradation products .
Q. How can click chemistry modify the quinoline scaffold for enhanced biological activity?
Methodological Answer:
- Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Attach triazole rings to the quinoline core via N-propargylation followed by reaction with azides.
- Sharpless Conditions : Enables regioselective triazole formation for improved target binding.
Triazole-substituted derivatives exhibit enhanced antimicrobial activity due to increased hydrophobicity and hydrogen-bonding capacity .
Q. What approaches isolate and characterize by-products formed during synthesis?
Methodological Answer:
- Chromatographic Separation : Flash chromatography or preparative TLC isolates by-products.
- Spectroscopic Profiling : 2D NMR (COSY, HSQC) assigns connectivity in complex structures.
- Crystallization : Recrystallization from ethanol/water yields pure crystals for X-ray analysis.
For example, a novel by-product with a thiazeto-quinoline fused ring was characterized via MS and elemental analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
